4,4'-Bicyclohexanone
Overview
Description
4,4’-Bicyclohexanone is an organic compound with the molecular formula C12H18O2. It is a white to almost white crystalline powder with a melting point of approximately 118°C . This compound is known for its unique bicyclic structure, which consists of two cyclohexane rings connected by a ketone functional group at the 4,4’ positions.
Mechanism of Action
Mode of Action
It has been reported that 4,4’-bicyclohexanone can interact with other molecules in a process called photodecarbonylation . In this process, 4,4’-Bicyclohexanone interacts with a molecule called 2,2,4,4-tetramethyl-1,3-di (4′-hydroxyphenyl)acetone, leading to a change in the latter’s reactivity .
Biochemical Analysis
Biochemical Properties
4,4’-Bicyclohexanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as oxidoreductases, which facilitate the transfer of electrons in metabolic pathways. Additionally, 4,4’-Bicyclohexanone can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways.
Cellular Effects
The effects of 4,4’-Bicyclohexanone on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4’-Bicyclohexanone can affect the activity of kinases and phosphatases, which are key regulators of cell signaling . This modulation can lead to changes in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, 4,4’-Bicyclohexanone can alter metabolic fluxes, affecting the overall energy balance within cells.
Molecular Mechanism
At the molecular level, 4,4’-Bicyclohexanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, 4,4’-Bicyclohexanone can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,4’-Bicyclohexanone over time are important factors to consider in laboratory settings. Studies have shown that this compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . The long-term effects of 4,4’-Bicyclohexanone on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to 4,4’-Bicyclohexanone can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell function.
Dosage Effects in Animal Models
The effects of 4,4’-Bicyclohexanone vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals . At high doses, 4,4’-Bicyclohexanone can exhibit toxic or adverse effects, including liver and kidney damage. These threshold effects are important for determining the safe and effective use of 4,4’-Bicyclohexanone in research and therapeutic applications.
Metabolic Pathways
4,4’-Bicyclohexanone is involved in various metabolic pathways, including those related to redox reactions and energy metabolism. It interacts with enzymes such as dehydrogenases and oxidases, which play key roles in the oxidation-reduction processes within cells . These interactions can affect the levels of metabolites and the overall metabolic flux, influencing cellular energy production and consumption.
Transport and Distribution
The transport and distribution of 4,4’-Bicyclohexanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 4,4’-Bicyclohexanone can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 4,4’-Bicyclohexanone is an important factor in determining its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of 4,4’-Bicyclohexanone is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Bicyclohexanone can be synthesized through various methods. One common synthetic route involves the oxidation of 4,4’-dihydroxybicyclohexyl using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the catalytic hydrogenation of 4,4’-dioxobicyclohexyl in the presence of a suitable catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, 4,4’-Bicyclohexanone is typically produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pressure, and reaction time being critical parameters .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bicyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon are frequently used.
Substitution: Reagents like Grignard reagents, organolithium compounds, and halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-Bicyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals, resins, and coatings
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a single cyclohexane ring.
4,4’-Dioxobicyclohexyl: A compound with two ketone groups at the 4,4’ positions.
Bicyclohexyl: A hydrocarbon with two cyclohexane rings but no ketone groups.
Uniqueness
4,4’-Bicyclohexanone is unique due to its bicyclic structure with a ketone functional group at the 4,4’ positions. This structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4-(4-oxocyclohexyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIDYCVWAFZRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295192 | |
Record name | 4,4'-Bicyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23391-99-3 | |
Record name | [1,1′-Bicyclohexyl]-4,4′-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23391-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 100201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023391993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23391-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Bicyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Bicyclohexyl]-4,4'-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4,4'-bicyclohexanone be utilized in the synthesis of renewable polymers?
A1: Yes, this compound serves as a valuable monomer in synthesizing polycycloacetals with high renewable carbon content. [] Researchers have successfully polymerized diglycerol bisacetonide (derived from glycerol) with this compound via polytransacetalization. This process yielded semi-crystalline polymers exhibiting molecular weights up to 28 kg mol−1 and notable thermal properties, including melting points between 210–241 °C and glass transition temperatures of 48 °C or 65 °C. [] These polycycloacetals offer a promising avenue for developing sustainable materials. You can find more details on this application in the research article: Rigid Polyurethanes, Polyesters, and Polycarbonates from Renewable Ketal Monomers. []
Q2: Is it possible to synthesize this compound from other readily available chemicals?
A3: While the provided research doesn't directly synthesize this compound, it unveils a potential pathway through the hydrogenation of bisphenol A. [] Specifically, utilizing a palladium/alkali metal catalyst with both metals supported on a carrier, bisphenol A can be hydrogenated in a solvent to yield 2,2-bis(4-oxocyclohexyl)propane, another name for this compound. [] This method offers a potential route for obtaining this compound from a more common starting material. For a deeper understanding of this synthetic approach, refer to the paper: MONOKETONES AND PROCESS FOR PRODUCING ALICYCLIC DKETONES. []
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